3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate
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Overview
Description
3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate is a complex organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceutical agents
Preparation Methods
The synthesis of 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate typically involves a multi-step process. One common synthetic route includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with tosyl chloride to form the tosylated intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles under suitable conditions
Scientific Research Applications
3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly in the context of diseases like cancer and neurodegenerative disorders.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effects. For example, in cancer research, the compound may inhibit enzymes involved in cell cycle regulation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate can be compared with other pyrazole derivatives, such as:
3-methyl-1-phenyl-5-pyrazolone: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These derivatives are known for their antioxidant and anticancer activities and have a similar pyrazole core structure
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is used as an intermediate in the synthesis of antidiabetic agents and shares the pyrazole ring structure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives.
Properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6S/c1-16-8-14-21(15-9-16)34(31,32)22-17(2)25-26(19-6-4-3-5-7-19)23(22)33-24(28)18-10-12-20(13-11-18)27(29)30/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIXKLNAQZGFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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